
3-Thiophenemethanamine, alpha-(2,5-dimethylphenyl)-2,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Thiophenemethanamine, alpha-(2,5-dimethylphenyl)-2,5-dimethyl- is a chemical compound with the molecular formula C13H15NS. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methanamine group attached to the thiophene ring, along with two dimethylphenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenemethanamine, alpha-(2,5-dimethylphenyl)-2,5-dimethyl- typically involves the reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 3-thiophenemethanamine with 2,5-dimethylphenyl derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation of the final product using techniques like distillation or crystallization. The choice of industrial methods depends on factors such as cost, efficiency, and the desired purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Thiophenemethanamine, alpha-(2,5-dimethylphenyl)-2,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiophene or phenyl derivatives.
Applications De Recherche Scientifique
3-Thiophenemethanamine, alpha-(2,5-dimethylphenyl)-2,5-dimethyl- has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Thiophenemethanamine, alpha-(2,5-dimethylphenyl)-2,5-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenemethylamine: A related compound with a similar thiophene structure but different substituents.
N-(2,5-dimethylphenyl)-3-thiophenemethanamine: Another derivative with variations in the positioning of the substituents.
Uniqueness
3-Thiophenemethanamine, alpha-(2,5-dimethylphenyl)-2,5-dimethyl- is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
1152592-54-5 |
|---|---|
Formule moléculaire |
C15H19NS |
Poids moléculaire |
245.4 g/mol |
Nom IUPAC |
(2,5-dimethylphenyl)-(2,5-dimethylthiophen-3-yl)methanamine |
InChI |
InChI=1S/C15H19NS/c1-9-5-6-10(2)13(7-9)15(16)14-8-11(3)17-12(14)4/h5-8,15H,16H2,1-4H3 |
Clé InChI |
CUIBDBHROMHVAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(C2=C(SC(=C2)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}butanamide](/img/structure/B12120185.png)

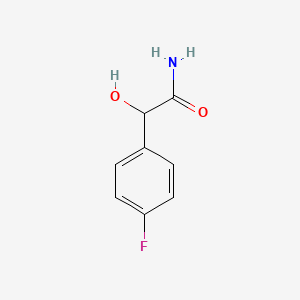

![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]furan-2-carboxamide](/img/structure/B12120217.png)
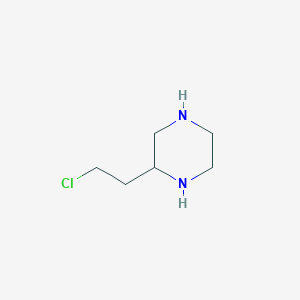

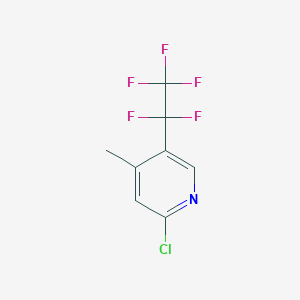
![2-mercapto-3-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12120231.png)

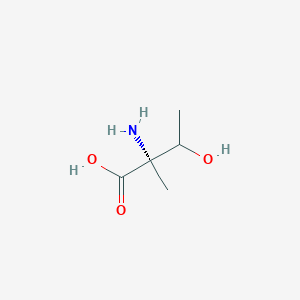
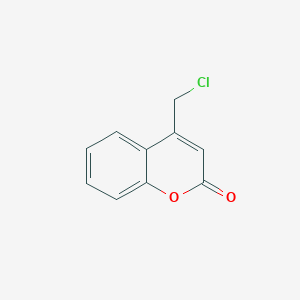
![N-(4-ethoxyphenyl)-2-(6-oxobenzo[c]chromen-3-yloxy)acetamide](/img/structure/B12120246.png)
